Bicyclo[2.1.1]hexan-2-one
Overview
Description
Bicyclo[2.1.1]hexan-2-one is a unique bicyclic compound characterized by its rigid structure and distinct chemical properties. This compound is part of the bicyclo[2.1.1]hexane family, which has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. The rigid framework of this compound makes it an interesting subject for synthetic and mechanistic studies.
Mechanism of Action
Target of Action
Bicyclo[2.1.1]hexan-2-one is a compound that has been under intense investigation as a building block for pharmaceutical drug design It’s known that these types of compounds are often used as bioisosteres for ortho- and meta-substituted benzenes , suggesting that they may target similar biochemical pathways or receptors as these benzenes.
Mode of Action
The exact mode of action of Bicyclo[21It’s known that these compounds can be synthesized through a photocatalytic cycloaddition reaction . This reaction provides access to Bicyclo[2.1.1]hexanes with various distinct substitution patterns , which could potentially interact with their targets in different ways, leading to a variety of biochemical effects.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[21It’s known that these compounds can be further functionalized by consecutive reactions , opening different pathways to decorate the aliphatic core structure . This suggests that they could potentially interact with a variety of biochemical pathways, depending on their specific functional groups.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[21It’s known that these types of compounds are often used in drug design due to their potential to improve the physicochemical properties of lead compounds . This suggests that they may have favorable ADME properties, such as good bioavailability.
Result of Action
The molecular and cellular effects of Bicyclo[21It’s known that these compounds can be used as bioisosteres for ortho- and meta-substituted benzenes , suggesting that they may have similar molecular and cellular effects as these benzenes.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[21It’s known that the synthesis of these compounds involves the use of photochemistry , suggesting that light conditions could potentially influence their synthesis and possibly their action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexan-2-one typically involves a [2+2] cycloaddition reaction. One common method is the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it challenging to scale up . Another approach involves the use of photocatalytic cycloaddition reactions, which provide access to various substitution patterns on the bicyclo[2.1.1]hexane scaffold .
Industrial Production Methods
Industrial production of this compound is still under development, with research focused on optimizing reaction conditions and improving yields. The use of photochemistry and catalytic methods shows promise for scalable production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The rigid structure allows for selective substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be employed under mild conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include substituted bicyclo[2.1.1]hexanes, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Bicyclo[2.1.1]hexan-2-one has several scientific research applications:
Comparison with Similar Compounds
Bicyclo[2.1.1]hexan-2-one can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[3.1.1]heptane: Another rigid bicyclic scaffold with applications in drug design.
Cubane: A highly strained bicyclic compound with unique chemical properties.
This compound stands out due to its specific substitution patterns and the ability to mimic ortho-substituted benzene rings .
Properties
IUPAC Name |
bicyclo[2.1.1]hexan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-3-4-1-5(6)2-4/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKFOXYVSDYYCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467135 | |
Record name | Bicyclo[2.1.1]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-64-7 | |
Record name | Bicyclo[2.1.1]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[2.1.1]hexan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of Bicyclo[2.1.1]hexan-2-one and its use in organic synthesis?
A1: this compound is a strained, bridged ketone that offers unique reactivity in organic synthesis. The strained system makes ring-expansion reactions favorable. For example, it can undergo ring expansion to form substituted bicyclo[3.1.1]heptan-2-ones, commonly known as norcamphors. [] Additionally, the ketone group can be readily functionalized, allowing for the installation of various substituents. This makes this compound a valuable building block for constructing complex molecules. []
Q2: What is known about the regioselectivity of ring expansion reactions involving this compound?
A2: Studies on ring-expansion reactions of 1-substituted Bicyclo[2.1.1]hexan-2-ones have shown a strong preference for the migration of the methylene carbon over the bridgehead carbon. [] This regioselectivity is even more pronounced when compared to the parent ketone, highlighting the influence of substituents on the reaction pathway. For instance, ring expansion of both 1-fluoro- and 1-chloro-Bicyclo[2.1.1]hexan-2-one exclusively involves methylene carbon migration. []
Q3: Has this compound been used to study π-facial selectivity in nucleophilic additions?
A4: Yes, this compound and its derivatives have proven valuable in investigating the factors influencing π-facial selectivity in nucleophilic addition reactions. [, ] The rigid, symmetrical structure of this bicyclic system provides a well-defined environment to study how electronic and steric factors affect the approach of nucleophiles to the carbonyl group.
Q4: Are there efficient synthetic methods available for preparing this compound and its derivatives?
A5: Yes, several synthetic routes to this compound and its derivatives have been developed. One approach involves the Lewis acid-catalyzed [3+2]-cycloaddition of bicyclo[1.1.0]butane ketones with disubstituted ketenes. [, ] This method is transition-metal-free, proceeds under mild conditions, and displays high functional group tolerance, making it attractive for synthesizing diversely substituted this compound derivatives. [, ]
Q5: What spectroscopic techniques are commonly employed to characterize this compound?
A6: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize this compound and a variety of its derivatives. [] The ¹³C NMR chemical shifts offer valuable insights into the structure and stereochemistry of these compounds. Researchers have studied how methyl substitution at different positions influences the ¹³C NMR chemical shifts, providing a useful tool for structural assignments. []
Q6: Can this compound undergo photochemical reactions?
A7: Yes, this compound undergoes interesting photochemical transformations. For example, upon mercury-sensitized or unsensitized gas-phase photolysis, it can form Bicyclo[1.1.1]pentane. [] This reaction involves a ring contraction and highlights the potential of this compound as a precursor for accessing other strained ring systems.
Q7: What is the significance of this compound in medicinal chemistry?
A8: While this compound itself might not possess direct medicinal applications, its structural motif, particularly the bicyclo[2.1.1]hexane core, is considered a valuable bioisostere for benzene rings, especially ortho- and meta-substituted benzenes. [, ] This means that incorporating a bicyclo[2.1.1]hexane moiety into a drug candidate can potentially mimic the properties of a benzene ring while altering other crucial parameters like metabolic stability, solubility, or conformational flexibility. This makes this compound a valuable building block for designing novel pharmaceutical compounds.
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